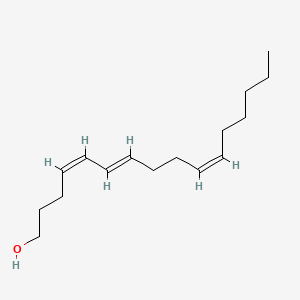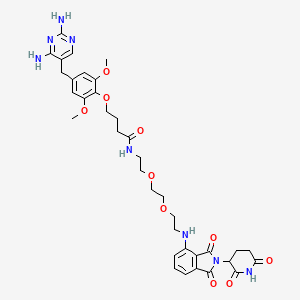
PROTAC eDHFR Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC eDHFR Degrader-1 is a potent degrader targeting eDHFR-YFP and various proteins of interest, such as YFP and Luciferase . This compound is part of the PROTAC (Proteolysis-Targeting Chimera) family, which is designed to induce the degradation of specific proteins within cells. PROTACs have emerged as a powerful tool in chemical biology and drug discovery due to their ability to selectively degrade target proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC eDHFR Degrader-1 involves the conjugation of a ligand that binds to the target protein (eDHFR) with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for eDHFR is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: A linker molecule is attached to the eDHFR ligand through a coupling reaction.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The eDHFR ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC eDHFR Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
PROTAC eDHFR Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Utilized in the study of protein function and regulation within cells.
Medicine: Investigated for its potential therapeutic applications in targeting disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets .
Mécanisme D'action
PROTAC eDHFR Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein (eDHFR). This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to degrade multiple copies of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC α-synuclein degrader 3: Targets α-synuclein for degradation, used in Parkinson’s disease research.
PROTAC MEK1 Degrader-1: Targets MEK1 for degradation, used in cancer research.
PROTAC TTK degrader-1: Targets threonine tyrosine kinase for degradation, used in cancer research.
Uniqueness
PROTAC eDHFR Degrader-1 is unique due to its specific targeting of eDHFR-YFP and its ability to degrade various proteins of interest, such as YFP and Luciferase. This specificity and versatility make it a valuable tool in both basic research and drug discovery .
Propriétés
Formule moléculaire |
C36H44N8O10 |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43) |
Clé InChI |
PJVJIKUHLULMOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


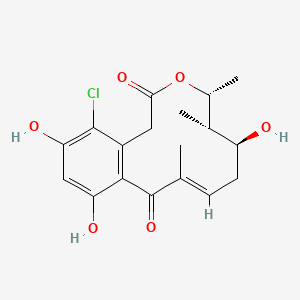
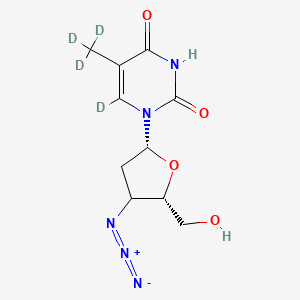
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
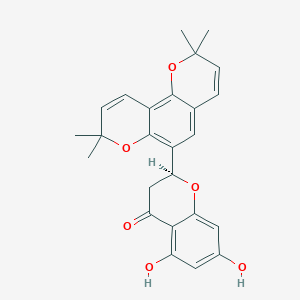
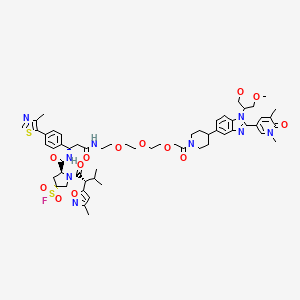
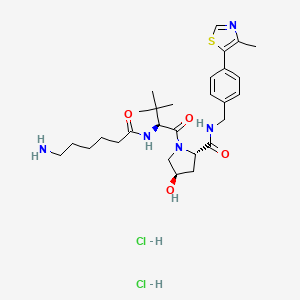
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
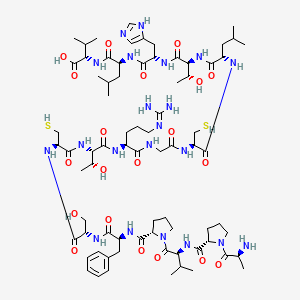
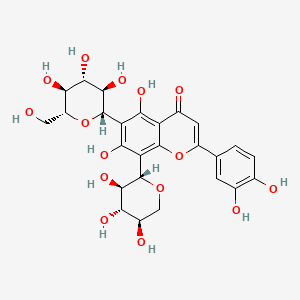
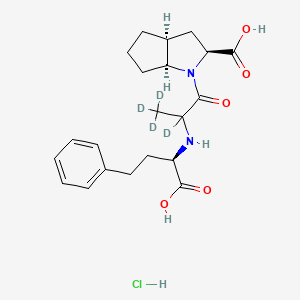
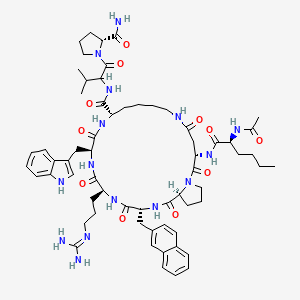
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
